(2-Bromo-3-methylphenyl)methanamine hydrochloride
Overview
Description
“(2-Bromo-3-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1798017-37-4 . It has a molecular weight of 236.54 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 236.54 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of heterocyclic compounds. For instance, Kobayashi et al. (2013) demonstrated the use of (2-bromophenyl)methanamine in synthesizing 2,3-dihydro-1H-isoindole-1-thiones, highlighting its utility in constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (K. Kobayashi, Y. Yokoi, T. Nakahara, N. Matsumoto, 2013).
Photocytotoxicity Studies
In the field of medicinal chemistry, research by Basu et al. (2014) on iron(III) catecholates reveals the photocytotoxic properties of compounds derived from (2-bromophenyl)methanamine. These complexes show potential in photodynamic therapy, demonstrating the ability to generate reactive oxygen species under red light illumination and exhibiting significant cytotoxicity against various cancer cell lines (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Catalysis and Organic Transformations
Research into catalytic processes has also been a focus, with studies such as those by Nájera et al. (2004), exploring the use of (2-bromophenyl)methanamine derivatives in Suzuki–Miyaura and related cross-couplings in aqueous solvents. These findings highlight the role of these compounds in facilitating environmentally friendly synthesis of biaryls and heterobiaryls, which are important building blocks in the pharmaceutical industry (C. Nájera, J. Gil-Moltó, S. Karlström, 2004).
Synthesis of Quinazolines
Furthermore, the work by Omar et al. (2014) on the synthesis of 2-substituted quinazolines using 1-(2-halophenyl)methanamines in a CuI-catalyzed domino reaction underscores the versatility of these compounds in organic synthesis. This process is noteworthy for its efficiency in constructing quinazoline derivatives, which are of significant interest due to their biological activities (Mohamed A. Omar, J. Conrad, U. Beifuss, 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSMPWFFSEIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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